Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate
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Overview
Description
Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate is a complex organic compound with the molecular formula C20H17Cl3N2O4S and a molecular weight of 487.792 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a phenyl group, and a trichloromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using inert atmospheres, are applicable.
Chemical Reactions Analysis
Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Although not widely used in clinical settings, its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the thiophene ring are likely involved in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds to Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate include:
Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-3-thiophenecarboxylate: This compound has a propionyl group instead of a furoyl group, which may affect its reactivity and biological activity.
Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(3-methylbenzoylamino)ethyl]amino}-3-thiophenecarboxylate: The presence of a methylbenzoyl group introduces additional steric and electronic effects.
Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(4-chlorobenzoylamino)ethyl]amino}-3-thiophenecarboxylate: The chlorobenzoyl group can influence the compound’s chemical properties and interactions.
These similar compounds highlight the versatility of the core structure and its potential for modification to achieve desired properties and activities.
Properties
Molecular Formula |
C20H17Cl3N2O4S |
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Molecular Weight |
487.8 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H17Cl3N2O4S/c1-2-28-18(27)15-13(12-7-4-3-5-8-12)11-30-17(15)25-19(20(21,22)23)24-16(26)14-9-6-10-29-14/h3-11,19,25H,2H2,1H3,(H,24,26) |
InChI Key |
KHLMRPSNOACZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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